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Compound of Interest

Compound Name: Epoxykynin

Cat. No.: B15574087

An In-depth Technical Guide to Epoxykynin: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and
biological activity of Epoxykynin, a recently identified potent modulator of the kynurenine
pathway.

Chemical Structure and Properties

Epoxykynin is a small molecule identified as a potent inhibitor of soluble epoxide hydrolase
(seH). Its chemical structure and key properties are summarized below.

Chemical Identity:

IUPAC Name: 2-[5-bromo-3-(2,2,2-trifluoroacetyl)indol-1-yl]-N-cycloheptylacetamide[1]

Molecular Formula: C19H20BrFsN202[1]

SMILES: C1CCCC(CC1)NC(=0)CN2C=C(C3=C2C=CC(=C3)Br)C(=0)C(F)(F)F[1]

InChl Key: LIWGWJLCHFYATI-UHFFFAOYSA-N[1]

Physicochemical Properties:
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Property Value Source
Molecular Weight 445.3 g/mol PubChem[1]
XLogP3 5.3 PubChem[1]
Hydrogen Bond Donor Count 1 PubChem[1]
Hydrogen Bond Acceptor

Count 3 PubChem[1]
Rotatable Bond Count 5 PubChem[1]
Exact Mass 444.06602 Da PubChem[1]
Topological Polar Surface Area  51.1 A2 PubChem[1]

Biological Activity and Mechanism of Action

Epoxykynin was discovered through a phenotypic screen for modulators of cellular kynurenine
production.[2][3][4][5] It is a potent inhibitor of the C-terminal hydrolase activity of soluble
epoxide hydrolase (sEH-H), an enzyme involved in the metabolism of epoxyeicosatrienoic
acids.[2][4][6] Notably, Epoxykynin does not inhibit the N-terminal phosphatase activity of sEH.

[3][6]

The primary biological effect of Epoxykynin is the reduction of cellular kynurenine levels.[2][4]
This effect is not due to direct inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), the enzyme
that catalyzes the conversion of tryptophan to kynurenine, nor does it affect IDO1 expression or
the uptake of the IDO1 substrate, tryptophan.[4][6] Instead, the inhibition of SEH by
Epoxykynin reveals a previously unknown cross-talk between the arachidonic acid cascade
and the kynurenine pathway.[2][4][5] By inhibiting SEH, Epoxykynin modulates the kynurenine
pathway, leading to reduced kynurenine levels.[4][6]

Quantitative Biological Data:
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Assay Cell Line ICso0 Value

Kynurenine Production

o IFN-y-stimulated BxPC-3 36 + 15 nM[3][6]
Inhibition

Kynurenine Production

o IFN-y-stimulated HelLa 13.0 £ 1.2 nM[4][6]
Inhibition

) i HEK293T (transiently
Kynurenine Reduction ) 29.0 £ 8.4 nM[4]
expressing IDO1)

Signaling Pathway and Experimental Workflow

The discovery and characterization of Epoxykynin involved a multi-step process, from
phenotypic screening to target identification and validation. The signaling pathway highlights
the novel cross-talk between the sEH and kynurenine pathways.
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Experimental Workflow for Epoxykynin Discovery
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Epoxykynin's Mechanism of Action
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Epoxykynin Signaling Pathway

Experimental Protocols

The following are summaries of the key experimental methodologies used in the discovery and

characterization of Epoxykynin.
4.1. Cell-based Kynurenine Assay (Phenotypic Screen)

+ Objective: To identify small molecules that modulate cellular kynurenine levels.
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e Cell Line: Human pancreatic cancer cell line BxPC-3.
e Methodology:
o BxPC-3 cells were seeded in multi-well plates.
o Cells were stimulated with interferon-y (IFN-y) to induce the expression of IDO1.

o Alibrary of 157,332 compounds was screened by adding individual compounds to the
wells.

o After incubation, the supernatant was collected.

o Kynurenine levels in the supernatant were quantified using a colorimetric method with p-
dimethylaminobenzaldehyde (p-DMAB).

o Hits were identified as compounds that significantly reduced kynurenine levels.[2][3][4]
4.2. Target Identification using Affinity-Based Chemical Proteomics
o Objective: To identify the direct molecular target of Epoxykynin.
e Methodology:

o Probe Synthesis: Affinity probes were synthesized by attaching a linker with an alkyne
group to Epoxykynin (active probe) and an inactive analogue (control probe).[6]

o Cell Lysate Pulldown: The affinity probes were incubated with cell lysates to allow binding
to their protein targets.

o The probe-protein complexes were captured, typically using streptavidin beads that bind to
a biotin tag on the probe.

o Protein ldentification: The captured proteins were eluted, separated by gel electrophoresis,
and identified using mass spectrometry.

o Target Validation: Soluble epoxide hydrolase (SEH) was identified as a protein that
specifically bound to the active Epoxykynin probe but not the inactive control probe.[6]
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4.3. In vitro sEH Inhibition Assay
o Objective: To confirm that Epoxykynin directly inhibits the enzymatic activity of SEH.
o Methodology:

o Recombinant human sEH was used.

o The hydrolase activity of SEH was measured using a fluorogenic substrate.

o Epoxykynin was incubated with sEH at various concentrations.

o The rate of substrate hydrolysis was measured, and the ICso value for inhibition was
determined.

4.4. In vitro IDO1 Activity Assay
o Objective: To determine if Epoxykynin directly inhibits IDO1.
o Methodology:

o Purified recombinant human IDO1 was used.

[¢]

Epoxykynin was incubated with IDO1.

[¢]

The substrate, L-tryptophan, was added to initiate the enzymatic reaction.

[e]

After incubation, the production of kynurenine was measured.

o

The results showed that Epoxykynin did not inhibit the enzymatic activity of IDO1 in vitro.

[41[6]
4.5. Tryptophan Uptake Assay
o Objective: To investigate if Epoxykynin affects the cellular uptake of tryptophan.
o Methodology:

o BxPC-3 cells were starved of tryptophan.
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o Cells were treated with Epoxykynin, a known inhibitor of tryptophan transport (e.g., 1-
methyl-tryptophan), or a vehicle control.

o Radiolabeled or fluorescently tagged tryptophan was added to the cells.

o After a short incubation, the cells were washed, and the amount of intracellular tryptophan
was quantified.

o The results indicated that Epoxykynin did not alter the uptake of tryptophan.[4][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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